1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine
Description
1-((1-Methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine (CAS: 117326-56-4, molecular formula: C₁₁H₁₈N₂) is a piperidine derivative featuring a 1-methylpyrrole substituent at the 1-position and a methylene group at the 3-position of the piperidine ring. This compound has garnered attention in medicinal chemistry for its affinity for the vesicular acetylcholine transporter (VAChT), with a reported Ki value of 18.4 ± 2.5 nM, and high selectivity (>71-fold) over σ1 receptors . Safety data indicate acute toxicity, skin/eye irritation, and respiratory hazards, necessitating stringent handling protocols .
Properties
IUPAC Name |
3-methylidene-1-[(1-methylpyrrol-2-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-5-3-8-14(9-11)10-12-6-4-7-13(12)2/h4,6-7H,1,3,5,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTKRPNGOJHOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCCC(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
Classical Paal-Knorr conditions (1,4-diketones + ammonia or primary amines) remain a cornerstone for pyrrole formation. For 1-methyl substitution, methylamine derivatives are employed:
$$ \text{CH}3\text{NH}2 + \text{RC(O)CH}_2\text{C(O)R'} \rightarrow 1\text{-methyl-1H-pyrrole} $$
While reliable, this method often requires harsh acidic conditions (e.g., polyphosphoric acid) that may degrade sensitive functional groups.
Microwave-Assisted Cyclocondensation
Recent advances in microwave irradiation (MW) significantly enhance reaction efficiency. As demonstrated in the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethanones, MW irradiation at 70°C for 30 minutes with sodium ethoxide catalyst achieved 86% yield versus 23% under conventional heating. Adapting these conditions could accelerate pyrrole formation while minimizing side reactions.
Piperidine Methylene Group Installation
Introducing the 3-methylenepiperidine moiety demands precise control over elimination and isomerization processes.
Dehydrohalogenation of 3-Halopiperidines
Treatment of 3-chloropiperidine derivatives with strong bases (e.g., KOtBu) induces β-elimination:
$$ \text{C}5\text{H}9\text{NCl} + \text{Base} \rightarrow \text{C}5\text{H}7\text{N} + \text{HCl} + \text{Base-H}^+ $$
This method requires anhydrous conditions and inert atmosphere to prevent hydration of the exocyclic double bond.
Wittig Olefination at Piperidine-3-one
Reaction of piperidine-3-one with methylenetriphenylphosphorane generates the methylene group:
$$ \text{C}5\text{H}8\text{N(O)} + \text{Ph}3\text{P=CH}2 \rightarrow \text{C}5\text{H}7\text{N=CH}2 + \text{Ph}3\text{P=O} $$
Yields up to 78% have been reported for analogous systems when using freshly prepared ylides.
Key Bond-Forming Strategies
Nucleophilic Alkylation of Piperidine
A two-step sequence proves effective:
- Methanol activation : Convert 1-methyl-1H-pyrrole-2-methanol to its mesylate (MsCl, Et3N)
- SN2 displacement : React with 3-methylenepiperidine in DMF at 60°C
$$ \text{C}4\text{H}4\text{NCH}2\text{OMs} + \text{C}5\text{H}7\text{N} \rightarrow \text{C}4\text{H}4\text{NCH}2\text{C}5\text{H}6\text{N} + \text{MsO}^- $$
This method affords moderate yields (45-62%) but requires rigorous exclusion of moisture.
Reductive Amination
Condensing 1-methyl-1H-pyrrole-2-carbaldehyde with 3-aminopiperidine followed by NaBH4 reduction:
$$ \text{RCHO} + \text{R'NH}2 \rightarrow \text{RCH=N-R'} \xrightarrow{\text{NaBH}4} \text{RCH}_2\text{NH-R'} $$
While conceptually straightforward, competing imine isomerization often necessitates chiral resolution.
One-Pot Tandem Approaches
Multicomponent Reaction (MCR) Assembly
Combining acetylacetone, methylamine, and 3-methylene-piperidine precursors under MW irradiation:
$$ \text{CH}3\text{NH}2 + \text{CH}3\text{COCH}2\text{COCH}3 + \text{C}5\text{H}_7\text{NX} \xrightarrow{\text{MW}} \text{Target} $$
Preliminary studies show 34% conversion after 2 hours at 100°C, though product isolation remains challenging.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C12H17N2 ([M+H]+): 189.1386
Observed: 189.1389 (Δ = 1.6 ppm)
Process Optimization and Scalability Considerations
| Parameter | Conventional Method | MW-Assisted | Improvement Factor |
|---|---|---|---|
| Reaction Time | 8–12 h | 0.5–2 h | 6–24× |
| Yield | 23–45% | 57–86% | 2.5–3.7× |
| Energy Consumption | 1500 kJ/mol | 320 kJ/mol | 4.7× |
Data adapted from microwave-enhanced pyrrole syntheses, suggesting MW methods could reduce production costs by 40–60% at scale.
Chemical Reactions Analysis
Types of Reactions
1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of saturated piperidine derivatives
Substitution: Formation of alkylated derivatives
Scientific Research Applications
Neuropharmacology
Research indicates that derivatives of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine exhibit neuroprotective properties. A study demonstrated that related compounds could induce dopamine depletion in mouse models, similar to the effects of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), suggesting potential applications in neurodegenerative disease research .
Table 1: Comparison of Dopamine Depletion Effects
| Compound | Dopamine Depletion (µg/g) | Mechanism of Action |
|---|---|---|
| TMMP | Higher than MPTP | Monoamine oxidase B oxidation |
| MPTP | Standard control | Neurotoxic pathway |
Antagonistic Properties
Compounds containing the pyrrolidine structure have shown promise as progesterone receptor antagonists. Research indicates that modifications to the pyrrole structure can enhance selectivity and potency against various steroid receptors, making them potential candidates for hormone-related therapies .
Drug Development
The unique structural features of this compound make it a candidate for developing new drugs targeting central nervous system disorders. Its ability to modulate neurotransmitter levels positions it as a potential treatment for conditions such as Parkinson’s disease and depression.
Case Studies
- Neurotoxicity Study : In a comparative study involving TMMP, researchers found that it induced significant dopamine depletion in mice, leading to histological evidence of nerve terminal degeneration. This aligns with the mechanisms observed in Parkinson's disease models .
- Hormonal Activity Assessment : A series of synthesized compounds based on the pyrrole structure were evaluated for their antagonistic effects on progesterone receptors. Some exhibited low nanomolar potency, suggesting their viability as therapeutic agents in hormone-related conditions .
Mechanism of Action
The mechanism of action of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs)
Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase (MAO)
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues Targeting VAChT
Compound 9 : (1-(3-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(thiophen-2-yl)methanone
- Key Features : Replaces the pyrrole group with a thiophene ring.
- Activity : Exhibits superior VAChT affinity (Ki = 5.00 ± 1.20 nM) compared to 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine (Ki = 18.4 nM) .
- Selectivity : Comparable selectivity for VAChT over σ1 receptors, though exact ratios are unspecified.
Compound 19b : 1-((1-Methyl-1H-pyrrol-3-yl)methyl)-3-methylenepiperidine
- Key Features : Differs in the position of the methyl group on the pyrrole ring (3-yl vs. 2-yl).
- Activity : Lower VAChT affinity (Ki = 26.6 ± 3.8 nM) than the 2-yl analogue, highlighting the importance of substituent positioning .
- Selectivity : 114-fold selectivity for VAChT over σ1 receptors, slightly higher than the 2-yl variant .
Analogues Targeting Monoamine Oxidase (MAO)
4-(1-Methyl-1H-pyrrol-2-yl)-1-(prop-2-yn-1-yl)piperidine
- Key Features : Incorporates a propargyl group on the piperidine nitrogen.
- Activity : Acts as a substrate for MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson’s disease .
- Implications : The propargyl group enhances metabolic stability and enzyme specificity, diverging from VAChT-targeted compounds .
Piperidine Derivatives with Aromatic Substituents
1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3c)
- Key Features : Substitutes the pyrrole group with a fluorinated biphenyl system.
- Activity: No direct VAChT/MAO data reported, but the bulky biphenyl group may influence bioavailability and off-target interactions .
Key Findings and Implications
Substituent Positioning : The 2-yl position of the pyrrole ring optimizes VAChT binding, as seen in the 4-fold higher affinity of this compound compared to its 3-yl isomer .
Selectivity vs. Affinity Trade-offs : While compound 9 has higher VAChT affinity, the pyrrole derivatives offer superior selectivity, making them preferable for targeted applications .
Functional Group Engineering : Propargyl or fluorinated aromatic groups shift activity toward MAO or alter pharmacokinetics, demonstrating the versatility of piperidine scaffolds .
Biological Activity
1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine is an organic compound characterized by its unique dual heterocyclic structure, comprising a pyrrole and a piperidine ring. This structural configuration positions it as a candidate for various biological applications, particularly in pharmacology and medicinal chemistry.
The compound has the following chemical identifiers:
- IUPAC Name : 3-methylidene-1-[(1-methylpyrrol-2-yl)methyl]piperidine
- Molecular Formula : C₁₂H₁₈N₂
- CAS Number : 2034458-30-3
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is hypothesized to act as a ligand for specific receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.
Target Receptors
Research suggests that this compound may interact with:
- Dopamine receptors
- Serotonin receptors
These interactions could lead to significant pharmacological effects, including modulation of mood and cognition.
Antioxidant Activity
A study evaluating the antioxidant properties of derivatives related to this compound demonstrated significant free radical scavenging activity. These compounds were assessed using DPPH and ABTS assays, showing potential as neuroprotective agents through their ability to mitigate oxidative stress in neuronal cells .
Neuroprotective Effects
In vitro studies indicate that this compound may offer neuroprotection against ischemic conditions. For instance, in models of oxygen-glucose deprivation, this compound exhibited protective effects on neuronal cells, suggesting its potential in treating neurodegenerative diseases .
Case Studies and Research Findings
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Condensation Reaction : Reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methylenepiperidine under acidic conditions.
- Solvent : Anhydrous ethanol or methanol
- Catalyst : p-Toluenesulfonic acid
- Temperature : Reflux at 80–100°C for 12–24 hours
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine in laboratory settings?
- Methodological Answer : Prioritize hazard mitigation by adhering to GHS classifications, including acute toxicity (oral, dermal) and skin/eye irritation risks . Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid aerosol formation and dust inhalation. Emergency protocols include immediate decontamination (e.g., 15-minute eye rinsing with saline) and medical consultation for exposure incidents .
Q. What synthetic routes are commonly employed for synthesizing piperidine derivatives like this compound?
- Methodological Answer : Utilize nucleophilic substitution or reductive amination to functionalize the piperidine core. For example, coupling 1-methylpyrrole-2-carbaldehyde with 3-methylenepiperidine via a Mannich reaction under acidic catalysis. Optimize reaction conditions (temperature, solvent polarity) using factorial design to maximize yield . Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity with GC-MS or HPLC .
Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer : Perform experimental determination using differential scanning calorimetry (DSC) for thermal properties and shake-flask methods for solubility in water/organic solvents. Computational tools like COSMO-RS can predict logP and solubility profiles. Cross-reference with structurally analogous compounds (e.g., 1-benzylpiperidine derivatives) to estimate trends .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Grow single crystals via slow evaporation in a dichloromethane/methanol mixture. Collect diffraction data using a synchrotron or rotating anode source. Refine the structure with SHELXL, leveraging constraints for piperidine ring conformation and methylenepiperidine torsion angles . Visualize electron density maps with ORTEP-3 to validate bond lengths and angles, particularly for the pyrrole-methyl substituent .
Q. What strategies are effective in analyzing contradictions between reported biological activities of piperidine derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the pyrrole ring with pyrazole). Use in vitro assays (e.g., receptor binding or enzyme inhibition) to compare potency. Employ multivariate statistical analysis to isolate critical structural determinants of activity . Address discrepancies by standardizing assay conditions (e.g., cell line, incubation time) .
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Apply a 2³ factorial design to test variables: reaction temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Analyze main effects and interactions using ANOVA to identify optimal conditions. Response surface methodology (RSM) can further refine parameters for maximum yield and minimal byproducts .
Q. What analytical techniques are recommended for detecting degradation products or impurities in this compound?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to identify trace impurities. Compare fragmentation patterns with reference standards. For stability studies, employ accelerated aging under controlled humidity/temperature and monitor degradation via NMR (e.g., disappearance of methylenepiperidine protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
